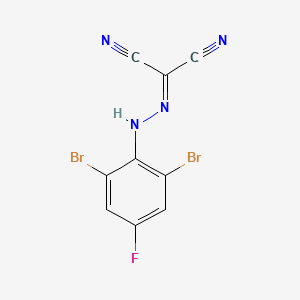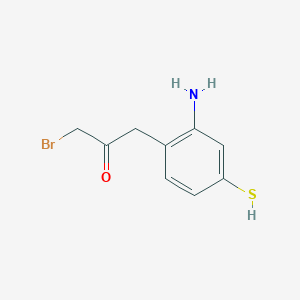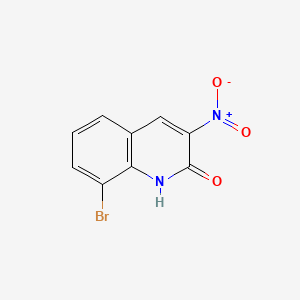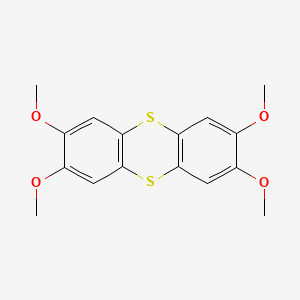
1,3,2-Dioxaborole, 2-cyclohexyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Dioxaborole, 2-cyclohexyl- is an organic compound with the molecular formula C8H13BO2. It is a boron-containing heterocycle that has gained attention in various fields of chemistry due to its unique structure and reactivity. The compound is characterized by a dioxaborole ring fused with a cyclohexyl group, making it a versatile intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,2-Dioxaborole, 2-cyclohexyl- can be synthesized through several methods, including metal-catalyzed hydroboration and Suzuki–Miyaura coupling reactions.
Metal-Catalyzed Hydroboration: This method involves the use of transition metal catalysts such as rhodium or palladium to facilitate the addition of boron to alkenes.
Suzuki–Miyaura Coupling: This widely-used method involves the coupling of boronic acids or esters with halides in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 1,3,2-Dioxaborole, 2-cyclohexyl- often involves large-scale hydroboration reactions using metal catalysts. The process is optimized for high yield and purity, ensuring the compound’s availability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,2-Dioxaborole, 2-cyclohexyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert the compound into boranes.
Substitution: The dioxaborole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the dioxaborole ring under mild conditions.
Major Products
The major products formed from these reactions include boronic acids, boranes, and substituted dioxaboroles, which are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
1,3,2-Dioxaborole, 2-cyclohexyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is explored for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts
Wirkmechanismus
The mechanism of action of 1,3,2-Dioxaborole, 2-cyclohexyl- involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborole ring can coordinate with nucleophiles, facilitating various chemical transformations. This coordination ability makes it a valuable catalyst and intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
1,3,2-Dioxaborole, 2-cyclohexyl- can be compared with other boron-containing compounds such as:
Catecholborane (HBcat): Used in hydroboration reactions but less stable compared to dioxaboroles.
4,4,6-Trimethyl-1,3,2-dioxaborinane: Another boron-containing heterocycle with similar reactivity but different structural features
The uniqueness of 1,3,2-Dioxaborole, 2-cyclohexyl- lies in its stability and versatility, making it a preferred choice for various applications in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
102150-58-3 |
|---|---|
Molekularformel |
C8H13BO2 |
Molekulargewicht |
152.00 g/mol |
IUPAC-Name |
2-cyclohexyl-1,3,2-dioxaborole |
InChI |
InChI=1S/C8H13BO2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h6-8H,1-5H2 |
InChI-Schlüssel |
ULNOKEKKVOSYOW-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC=CO1)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-7-nitro-3,4-dihydro-2H-quinoline](/img/structure/B14077552.png)

![2-(biphenyl-4-yloxy)-N'-[(Z)-(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B14077559.png)

![2-{2-[4-(Dipropylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide](/img/structure/B14077571.png)









